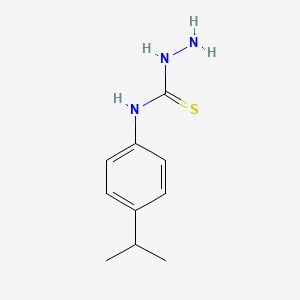

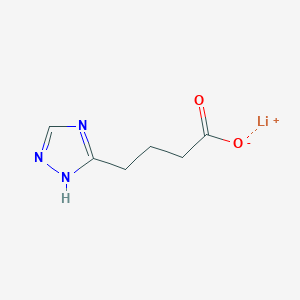

1-Amino-3-(4-propan-2-ylphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiourea is a nitrogen and sulfur-containing compound with three functional groups: amino, imino, and thiol . It’s used to improve plant growth and productivity under normal and stressful conditions .

Synthesis Analysis

Thiourea can be synthesized by various methods, including condensation between amines and carbon disulfide in aqueous medium . Another method involves the use of urea and Lawesson’s reagent to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

Thiourea and its derivatives are well-established structures in medicinal and synthetic chemistry . They form a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .Chemical Reactions Analysis

Thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins . The catalyst activates the nucleophile by general base catalysis and the electrophile by H-bonding to the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can vary. For example, the compound 1-[(2-phenylacetyl)amino]-3-(4-propan-2-ylphenyl)thiourea has been reported to have properties like melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea:

Antimicrobial Agents

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea has shown potential as an antimicrobial agent. Thiourea derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This compound can be used in developing new antibiotics to combat resistant strains of microorganisms .

Anticancer Research

This compound has been investigated for its anticancer properties. Thiourea derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. Research has focused on their ability to target specific cancer cell lines and reduce tumor growth .

Antioxidant Activity

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea exhibits significant antioxidant activity. It can neutralize free radicals, thereby protecting cells from oxidative stress. This property is valuable in preventing diseases related to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

Thiourea derivatives, including this compound, are known to inhibit various enzymes. This inhibition can be utilized in designing drugs for diseases where enzyme activity is dysregulated. For example, it can be used to develop inhibitors for enzymes involved in metabolic disorders.

Material Science Applications

In material science, 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be used in the synthesis of novel materials. Its unique chemical structure allows it to act as a building block for polymers and other advanced materials with specific properties, such as enhanced thermal stability and conductivity .

Agricultural Chemicals

This compound has potential applications in agriculture as a pesticide or herbicide. Thiourea derivatives can act as growth regulators or protect plants from pests and diseases. Research in this area focuses on developing environmentally friendly and effective agricultural chemicals .

Pharmaceutical Intermediates

3-Amino-1-[4-(propan-2-yl)phenyl]thiourea can be used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity and functional groups make it a valuable precursor in the production of drugs with diverse therapeutic effects .

Catalysis

In catalysis, this compound can serve as a ligand or catalyst in various chemical reactions. Its ability to coordinate with metals makes it useful in catalytic processes, such as hydrogenation, oxidation, and polymerization reactions. This application is crucial in industrial chemistry for efficient and sustainable chemical production.

These applications highlight the versatility and importance of 3-Amino-1-[4-(propan-2-yl)phenyl]thiourea in scientific research and various industries. If you have any specific area you’d like to delve deeper into, feel free to let me know!

BLD Pharm BMC Chemistry Benchchem Sigma-Aldrich Sigma-Aldrich

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-amino-3-(4-propan-2-ylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-7(2)8-3-5-9(6-4-8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUUHEFJHZFQON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)

![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

![5-Methyl-2-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2365891.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)

![Ethyl-[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]ethyl]cyanamide](/img/structure/B2365893.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)